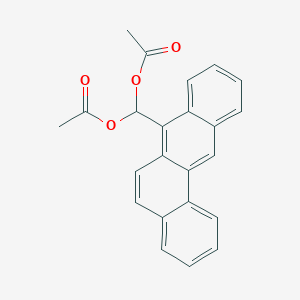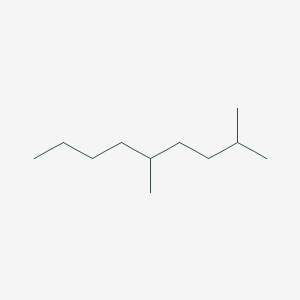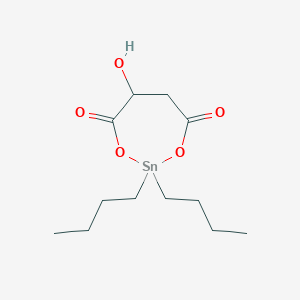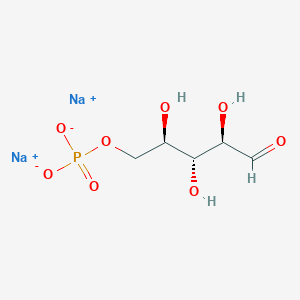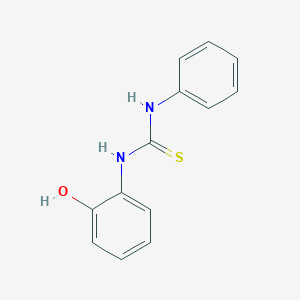![molecular formula C11H14Cl2N2O3 B101669 N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide CAS No. 17364-04-4](/img/structure/B101669.png)
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, also known as DAPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPTA is a small molecule that has been shown to have a high affinity for the human immunodeficiency virus (HIV) envelope protein gp120, making it a promising candidate for the development of novel HIV therapies.
作用机制
The mechanism of action of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves its high affinity for the HIV envelope protein gp120. The compound binds to a specific region on gp120, preventing the protein from binding to CD4 receptors on T cells. This prevents viral entry into host cells and inhibits the replication of the virus.
生化和生理效应
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been shown to have a number of biochemical and physiological effects, including inhibition of viral entry, inhibition of viral replication, and modulation of the immune response. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an HIV therapy.
实验室实验的优点和局限性
One of the main advantages of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide for lab experiments is its high affinity for gp120, which makes it a useful tool for studying the interaction between the virus and host cells. However, one limitation of the compound is its specificity for HIV gp120, which limits its potential applications in other areas of research.
未来方向
There are a number of potential future directions for research on N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide. One area of interest is the development of novel HIV therapies based on the compound. Another potential direction is the use of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide as a tool for studying the interaction between the virus and host cells. Additionally, there may be potential applications for the compound in other areas of research, such as cancer therapy or drug delivery. Further research is needed to fully explore the potential of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide in these areas.
合成方法
The synthesis of N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide involves a multi-step process that begins with the reaction of 4-nitrophenylacetic acid with ethylene glycol to form a diester intermediate. This intermediate is then reduced to the corresponding diol, which is subsequently converted to the dichloroacetamide by reaction with thionyl chloride.
科学研究应用
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide has been extensively studied for its potential use in scientific research, particularly in the field of HIV/AIDS research. The compound has been shown to inhibit the binding of HIV gp120 to CD4 receptors on T cells, thereby preventing viral entry into host cells. This makes N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide a promising candidate for the development of novel HIV therapies.
属性
CAS 编号 |
17364-04-4 |
|---|---|
产品名称 |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
分子式 |
C11H14Cl2N2O3 |
分子量 |
293.14 g/mol |
IUPAC 名称 |
N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18) |
InChI 键 |
BFLNGKUCFYKCFZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
规范 SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



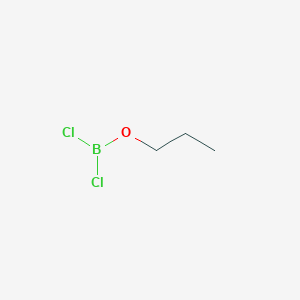

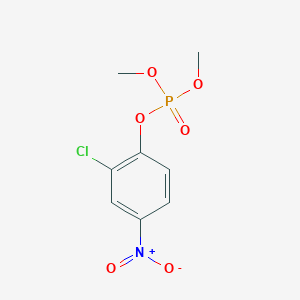
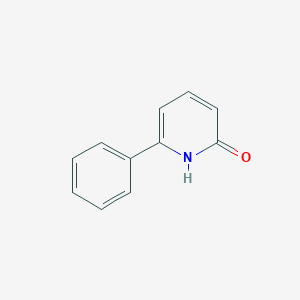
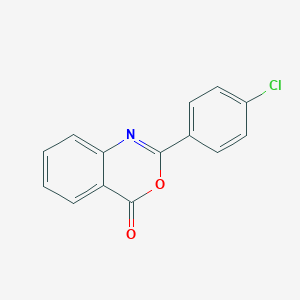
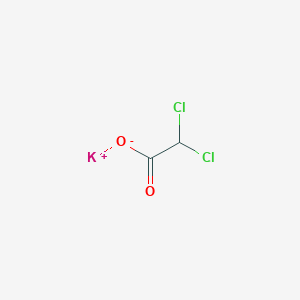
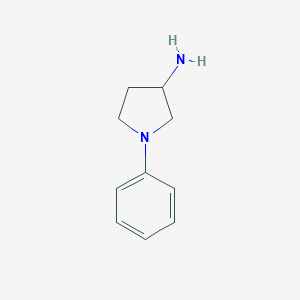
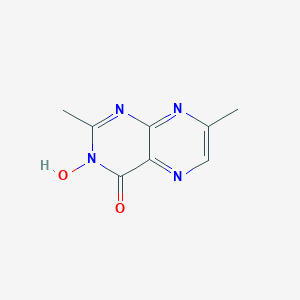
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)
